Tert-butyl 3-fluorocyclobutylcarbamate

Description

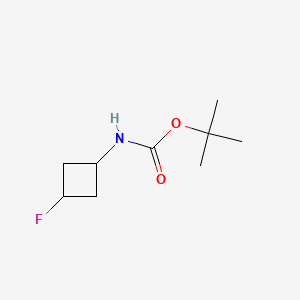

tert-Butyl 3-fluorocyclobutylcarbamate is a fluorinated carbamate derivative characterized by a tert-butyl carbamate group (-OC(=O)NH-tBu) attached to a 3-fluorinated cyclobutane ring. Fluorinated carbamates are critical intermediates in pharmaceutical synthesis, where fluorine atoms enhance metabolic stability and bioavailability .

Properties

CAS No. |

1284249-30-4 |

|---|---|

Molecular Formula |

C9H16FNO2 |

Molecular Weight |

189.23 |

IUPAC Name |

tert-butyl N-(3-fluorocyclobutyl)carbamate |

InChI |

InChI=1S/C9H16FNO2/c1-9(2,3)13-8(12)11-7-4-6(10)5-7/h6-7H,4-5H2,1-3H3,(H,11,12) |

InChI Key |

PZPKBGDJZCUZHX-UHFFFAOYSA-N |

SMILES |

CC(C)(C)OC(=O)NC1CC(C1)F |

Synonyms |

tert-butyl 3-fluorocyclobutylcarbaMate |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Molecular Properties

Key structural differences among analogs lie in the fluorinated ring system and substituents:

| Compound | CAS No. | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |

|---|---|---|---|---|

| tert-Butyl N-(3-fluorocyclohexyl)carbamate | 1546332-14-2 | C₁₁H₂₀FNO₂ | 217.28 | Fluorinated cyclohexane ring |

| tert-Butyl 3-amino-4-fluorobenzylcarbamate | 657409-24-0 | C₁₂H₁₇FN₂O₂ | 240.27 | Aromatic ring with amino and fluorine |

| tert-Butyl N-(3-fluorocyclopentyl)carbamate | 1215071-14-9 | C₁₀H₁₆FNO₂ | 201.24 | Fluorinated cyclopentane ring |

Key Observations :

- Substituent Effects: The amino group in CAS 657409-24-0 enhances polarity and enables further functionalization (e.g., cross-coupling reactions), whereas fluorinated aliphatic rings prioritize steric and electronic modulation .

Physicochemical and Reactivity Profiles

- Solubility : Cyclohexyl and cyclopentyl derivatives (CAS 1546332-14-2 and 1215071-14-9) are likely less water-soluble due to their aliphatic nature, while the benzyl analog (CAS 657409-24-0) may exhibit moderate solubility from aromatic interactions .

- Stability : Fluorine’s electron-withdrawing effect stabilizes the carbamate group against hydrolysis, particularly in acidic or enzymatic environments. Cyclobutane’s inherent strain (hypothetical for the queried compound) could reduce stability compared to larger rings .

- Reactivity: Cyclopentyl and cyclohexyl derivatives are often used in peptide mimetics or as rigid scaffolds in drug design. The benzyl analog’s amino group facilitates nucleophilic substitution or amide bond formation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.